3-bromo-N-phenyl-4-propoxybenzamide
Description
3-Bromo-N-phenyl-4-propoxybenzamide is a benzamide derivative characterized by a bromine substituent at the 3-position of the benzene ring, a propoxy group at the 4-position, and an N-phenyl amide moiety (Figure 1). This compound belongs to a class of molecules explored for applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis.
Properties
Molecular Formula |
C16H16BrNO2 |
|---|---|
Molecular Weight |
334.21g/mol |
IUPAC Name |
3-bromo-N-phenyl-4-propoxybenzamide |
InChI |
InChI=1S/C16H16BrNO2/c1-2-10-20-15-9-8-12(11-14(15)17)16(19)18-13-6-4-3-5-7-13/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI Key |
CFRZZQSUKDPINE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)Br |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
The position and nature of substituents on the benzamide scaffold significantly influence physicochemical and biological properties:
Key Observations :
N-Substituent Modifications
The N-phenyl group in the target compound contrasts with substituted aryl or alkyl groups in analogs:
Physicochemical Properties
Predicted properties from structural analogs ():
The relatively high pKa (~12.5) in suggests that the amide proton is less acidic, which could influence solubility and binding in physiological environments.
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